molecular formula C18H14F3N3O6S B1679043 Ponazuril CAS No. 69004-04-2

Ponazuril

Numéro de catalogue B1679043
Numéro CAS: 69004-04-2
Poids moléculaire: 457.4 g/mol
Clé InChI: VBUNOIXRZNJNAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ponazuril, also known as toltrazuril sulfone, is a triazine anticoccidial drug . It is the main metabolite of toltrazuril in animals and has excellent activity against many protozoa, including Cystoisospora suis . It is currently approved for the treatment of equine protozoal myeloencephalitis (EPM) in horses, caused by coccidia Sarcocystis neurona .


Molecular Structure Analysis

Ponazuril crystallizes in space group P21/c with a = 8.49511(6), b = 12.38696(6), c = 18.84239(17) Å, β = 96.7166(4)°, V = 1969.152(12) Å3, and Z = 4 . N–H⋯O hydrogen bonds link the molecules into chains along the a-axis, with a graph set C1,1(6) .


Physical And Chemical Properties Analysis

Ponazuril is a triazine drug with a molecular weight of 457 and partition coefficients (LogP) of 3.1 . The pharmacokinetics of ponazuril exhibited a Michaelis-Menten elimination with Michaelis-Menten constant Km and maximum metabolic rate Vm of 10.8 μg/mL and 0.083 mg/kg/h . The apparent volume of distribution was calculated to be 735 mL/kg, and the final estimated oral bioavailability was 81% .

Applications De Recherche Scientifique

Anticoccidial Drug in Animals

Ponazuril is a triazine anticoccidial drug which is the main metabolite of toltrazuril in animals . It has excellent activity against many protozoa, including Cystoisospora suis . This makes it a valuable tool in the control of swine coccidiosis .

Pharmacokinetics and Bioavailability in Piglets

Research has been conducted to evaluate the pharmacokinetic and excretion characteristics of ponazuril in piglets . In the study, 12 healthy piglets aged 10–14 days were divided into 2 groups for pharmacokinetic studies, which were given 20 mg/kg body weight ponazuril orally and intravenously . The results indicated a good oral absorption of ponazuril in piglets with nonlinear disposition and slow excretion largely via feces .

Long-lasting Anticoccidial Effects

Due to its slow excretion largely via feces, ponazuril implies sustained drug concentration in vivo and long-lasting anticoccidial effects . This makes it a promising candidate for long-term treatment strategies.

Use in Avian Species

Ponazuril has also been studied in avian species. For example, it was administered to European starlings (Sturnus vulgaris) by a single dose via direct oral gavage . This suggests potential applications in the treatment of avian diseases.

Potential for Broad Spectrum Antiprotozoal Activity

Given its excellent activity against many protozoa, ponazuril has broad application prospects beyond just the control of swine coccidiosis . It could potentially be used to treat a variety of protozoal infections in different animal species.

Role in Veterinary Pharmacology and Toxicology

Ponazuril’s unique pharmacokinetic properties, including its bioavailability and excretion patterns, make it an interesting subject of study in the field of veterinary pharmacology and toxicology .

Mécanisme D'action

Target of Action

Ponazuril, also known as Toltrazuril sulfone, is a triazine-based drug that specifically targets protozoan parasites . It is particularly effective against the apicomplexan group of parasites, which include organisms such as Eimeria, Neospora, Toxoplasma, and Sarcocystis .

Mode of Action

Ponazuril exerts its effect by interfering with the biochemical pathways of protozoa . Specifically, it inhibits the enzyme responsible for the synthesis of pyrimidines , which are crucial for nucleic acid production in protozoa . By disrupting these pathways, Ponazuril prevents the replication and proliferation of the protozoal cells, leading to their eventual death and the resolution of infection .

Biochemical Pathways

The primary biochemical pathway affected by Ponazuril is the pyrimidine synthesis pathway in protozoa . Pyrimidines are essential components of nucleic acids, and by inhibiting their synthesis, Ponazuril effectively halts the replication and proliferation of the protozoal cells .

Pharmacokinetics

The pharmacokinetics of Ponazuril exhibits a Michaelis-Menten elimination with Michaelis-Menten constant K_m and maximum metabolic rate V_m of 10.8 μg/mL and 0.083 mg/kg/h . The apparent volume of distribution was calculated to be 735 mL/kg, and the final estimated oral bioavailability was 81% . These findings indicate a good oral absorption of Ponazuril with nonlinear disposition and slow excretion largely via feces, implying sustained drug concentration in vivo and long-lasting anticoccidial effects .

Result of Action

The result of Ponazuril’s action is the effective control of protozoal infections. By inhibiting the synthesis of pyrimidines, Ponazuril prevents the replication and proliferation of protozoal cells, leading to their eventual death . This results in the resolution of the infection and the alleviation of symptoms associated with the disease.

Safety and Hazards

Ponazuril is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is toxic to aquatic life with long-lasting effects and is suspected of damaging fertility or the unborn child . In case of eye contact, it is recommended to flush with copious amounts of water for 15 minutes . If inhaled, the victim should be moved into fresh air .

Propriétés

IUPAC Name

1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUNOIXRZNJNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048958
Record name Toltrazuril sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ponazuril

CAS RN

69004-04-2
Record name Ponazuril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69004-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ponazuril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069004042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ponazuril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11452
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Toltrazuril sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69004-04-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PONAZURIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPW84AS66U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ponazuril
Reactant of Route 2
Reactant of Route 2
Ponazuril
Reactant of Route 3
Reactant of Route 3
Ponazuril
Reactant of Route 4
Reactant of Route 4
Ponazuril
Reactant of Route 5
Reactant of Route 5
Ponazuril
Reactant of Route 6
Reactant of Route 6
Ponazuril

Q & A

A: Ponazuril, a triazine antiprotozoal, is believed to primarily target the apicoplast of apicomplexan parasites. The apicoplast is a vital organelle derived from algae, essential for various metabolic functions, including fatty acid synthesis. []

A: Inhibiting the apicoplast disrupts essential metabolic pathways, ultimately leading to parasite death. Studies using Neospora caninum and Sarcocystis neurona, both apicomplexan parasites, have shown that ponazuril treatment induces vacuole formation and degeneration in developing tachyzoites and merozoites. [] Additionally, ponazuril appears to interfere with cytokinesis, the process of cell division, leading to the formation of multinucleate schizonts. [, ]

A: Ponazuril (Toltrazuril sulfone) has the molecular formula C18H14F3N3O6S and a molecular weight of 457.39 g/mol. []

A: Yes, structural characterization of ponazuril has been achieved using techniques like 1H-NMR spectroscopy and mass spectrometry. []

A: Studies indicate that ponazuril remains stable in plasma samples stored at -80°C for up to four weeks. Beyond this timeframe, minimal loss (less than 5%) is observed until day 70, with a slightly higher loss (around 6%) observed at day 77 and 84. []

ANone: This section is not applicable as the provided research papers do not describe any catalytic properties or applications of ponazuril. Ponazuril is primarily recognized for its antiprotozoal activity.

ANone: This section is not applicable as the provided research papers do not delve into the computational chemistry or modeling aspects of ponazuril.

ANone: While the provided research focuses on ponazuril, it primarily investigates its pharmacokinetic properties and efficacy in various species. Further research is needed to fully understand the impact of specific structural modifications on ponazuril's activity, potency, and selectivity.

A: Ponazuril exhibits poor water solubility, posing a challenge for its formulation and administration. Researchers have explored the use of co-solvents like corn oil to enhance its solubility and bioavailability. Co-administration of ponazuril with corn oil in horses resulted in significantly higher serum and cerebrospinal fluid concentrations compared to administration without corn oil. []

A: Ponazuril demonstrates favorable oral absorption across various species, including horses [, , , ], cattle [], piglets [, , ], goats [], llamas [], green turtles [], peafowl [], cats [], and tortoises []. Following oral administration, ponazuril is distributed widely in the body, achieving therapeutic concentrations in the serum and cerebrospinal fluid (CSF). The primary route of excretion for ponazuril is through feces, with minimal amounts excreted in urine. []

A: The elimination half-life of ponazuril varies across species. In horses, the reported half-life is approximately 4.3 days. [] In piglets, the half-life was found to be 135.28 hours. [] The half-life in goats was determined to be 129 hours. []

A: Ponazuril exhibits a long elimination half-life and slow excretion, primarily via feces, leading to sustained drug concentrations in vivo and contributing to its long-lasting anticoccidial effects. []

A: Research indicates that ponazuril is effective in treating EPM in horses, a debilitating neurological disease primarily caused by Sarcocystis neurona. In a study involving 101 horses with naturally occurring EPM, 62% of the horses met the criteria for successful treatment following a 28-day course of ponazuril at either 5 or 10 mg/kg body weight. [] Prophylactic administration of ponazuril also showed promise in reducing clinical signs and delaying seroconversion in horses experimentally infected with S. neurona. []

A: Ponazuril effectively inhibits the growth of Toxoplasma gondii tachyzoites in cell culture. At concentrations of 5.0, 1.0, and 0.1 μg/ml, ponazuril significantly reduced tachyzoite production. []

A: Research is ongoing to determine the efficacy of ponazuril in treating naturally acquired coccidiosis in lambs. Preliminary findings suggest that ponazuril shows promise in reducing fecal oocyst shedding, improving fecal consistency, and enhancing lamb growth performance. []

ANone: The provided research predominantly focuses on ponazuril's pharmacokinetics, efficacy, and safety profiles. Further investigation is required to elucidate specific resistance mechanisms and potential cross-resistance with other antiprotozoal compounds.

A: Studies in horses indicate that ponazuril is well-tolerated, even at dosages exceeding the recommended clinical dose. In a safety study, horses treated with ponazuril at up to six times the recommended dosage for up to 56 days showed minimal adverse effects. [] The most common observation was soft stools, which also occurred in control animals. While some minor changes in blood parameters were noted, these changes were not clinically significant and all values remained within the normal reference range. []

ANone: The current research primarily focuses on oral administration of ponazuril. Further research exploring alternative drug delivery systems and targeted therapies could potentially enhance its efficacy and minimize potential side effects.

ANone: More research is needed to identify reliable biomarkers for predicting ponazuril efficacy, monitoring treatment response, and detecting potential adverse effects. Current research primarily relies on clinical signs, serological testing, and microscopic examination of fecal samples to assess treatment response.

A: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for the analysis of ponazuril in biological samples, including plasma, serum, and CSF. [, , , , , , , , , , , , ] This method offers high sensitivity and selectivity for accurate quantification of ponazuril.

ANone: Further research is needed to fully understand the potential environmental impact and degradation pathways of ponazuril. Evaluating its ecotoxicological effects and developing strategies to mitigate any negative impacts on the environment are crucial aspects of responsible drug development.

A: Ponazuril exhibits poor water solubility. To enhance its solubility, researchers have investigated the use of co-solvents like corn oil. The co-administration of ponazuril with corn oil in horses led to significantly higher serum and CSF concentrations compared to administration without corn oil. [, ]

A: The research papers highlight the use of validated analytical methods, such as HPLC, to ensure accurate and reliable quantification of ponazuril in biological samples. These methods adhere to established guidelines for analytical method validation, ensuring accuracy, precision, and specificity. []

ANone: While not explicitly discussed in the provided research, maintaining stringent quality control and assurance measures is crucial throughout the development, manufacturing, and distribution of ponazuril to ensure consistency, safety, and efficacy.

A: Research suggests that ponazuril treatment can influence the immune response in horses infected with S. neurona. Prophylactic administration of ponazuril at a dosage of 5.0 mg/kg significantly decreased intrathecal antibody responses to S. neurona in experimentally infected horses. [] Additionally, horses treated with ponazuril showed a decrease in immunoglobulin index in CSF, suggesting a modulation of the immune response. []

ANone: The interaction of ponazuril with drug transporters has not been extensively studied in the provided research. Further investigation is needed to determine if ponazuril interacts with drug transporters and whether these interactions impact its pharmacokinetic profile and efficacy.

ANone: Detailed information regarding ponazuril's potential to induce or inhibit drug-metabolizing enzymes is limited in the provided research. Additional studies are needed to explore these interactions and understand their clinical relevance.

ANone: The research primarily focuses on the pharmacological aspects of ponazuril. Further studies are needed to comprehensively evaluate its biocompatibility and biodegradability, crucial factors for assessing its long-term safety and environmental impact.

  • Second-generation treatments: These include triazine agents like diclazuril. A diclazuril-based topical feed dressing formulation was approved by the FDA in 2011 for EPM treatment. []

ANone: The research does not provide information on specific recycling or waste management strategies for ponazuril. Implementing environmentally friendly practices for disposal and exploring recycling options are essential considerations for minimizing the environmental impact of pharmaceuticals.

ANone: Continued research on ponazuril relies on advanced research infrastructure and resources, including well-equipped laboratories, access to animal models, and collaboration among researchers from diverse disciplines.

A: Ponazuril represents a significant advancement in the treatment of apicomplexan parasitic diseases. Its development stemmed from research on toltrazuril, a related triazine antiprotozoal agent. The FDA approval of ponazuril for treating equine protozoal myeloencephalitis (EPM) in 2001 marked a significant milestone in veterinary medicine. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.